(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its chemical identifier CAS 200431-54-5, is a compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is utilized in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
Methyl 5-bromo-2-chlorobenzamide: This compound has similar chemical properties and is used in similar research applications.
Phenobarbital: Although primarily used as an anticonvulsant, it shares some structural similarities with this compound.
This compound is unique due to its specific chemical structure and the range of applications it supports in scientific research.
Properties
IUPAC Name |
(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(16-10-2-1-5-15-7-10)11-8-3-4-9(6-8)12(11)14(18)19/h1-5,7-9,11-12H,6H2,(H,16,17)(H,18,19)/t8-,9+,11?,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKOTWHALFPHX-CAQTZKSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CN=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1C(C2C(=O)NC3=CN=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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